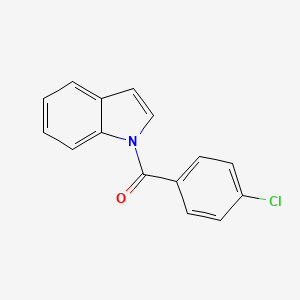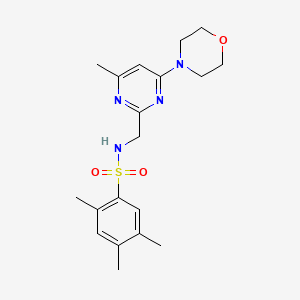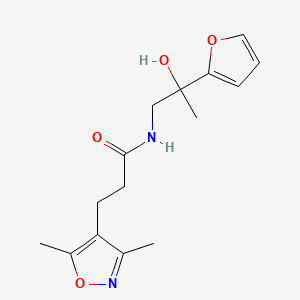![molecular formula C21H19BrN6O2S B2968474 N-(4-bromophenyl)-2-(1-oxo-4-thiomorpholin-4-yl[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1215803-86-3](/img/structure/B2968474.png)
N-(4-bromophenyl)-2-(1-oxo-4-thiomorpholin-4-yl[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Diversified Synthesis and Structural Analysis
The compound and its derivatives have been a focal point in diversified synthesis strategies and structural analyses. For example, An et al. (2017) demonstrated a diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, showcasing a methodology that provides rapid access to structurally varied and complex fused tricyclic scaffolds using readily available starting materials (An et al., 2017). Similarly, Sun et al. (2021) synthesized and analyzed the crystal structure and vibrational properties of a related compound, contributing to the understanding of molecular conformations and intermolecular interactions in crystals (Sun et al., 2021).
Pharmacological Investigations
Several studies have investigated the pharmacological applications of compounds within the same chemical family. For instance, compounds showing positive inotropic activity, as evaluated by Zhang et al. (2008), indicate potential therapeutic applications in cardiovascular diseases (Zhang et al., 2008). Alagarsamy et al. (2005) synthesized novel derivatives as H1-antihistaminic agents, highlighting the potential for developing new classes of antihistamines (Alagarsamy et al., 2005).
Antimicrobial and Anticonvulsant Properties
Research into the antimicrobial and anticonvulsant properties of triazoloquinoxaline derivatives has been significant. Ghosh et al. (2015) evaluated the antimicrobial activity of novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine bearing substituted phenylquinolin-2-one moiety, demonstrating the search for less toxic antimicrobial agents (Ghosh et al., 2015). Alswah et al. (2013) synthesized novel [1,2,4]Triazolo[4,3-a]quinoxaline derivatives for anticonvulsant evaluation, identifying compounds with promising activities (Alswah et al., 2013).
特性
IUPAC Name |
N-(4-bromophenyl)-2-(1-oxo-4-thiomorpholin-4-yl-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN6O2S/c22-14-5-7-15(8-6-14)23-18(29)13-27-21(30)28-17-4-2-1-3-16(17)24-19(20(28)25-27)26-9-11-31-12-10-26/h1-8H,9-13H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESVOLGPKSHGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-5-[(E)-2-(4-amino-3-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B2968391.png)
![{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2968393.png)
![2-adamantanyl-N-[1-(2-methylpropyl)-2-morpholin-4-yl-2-oxoethyl]acetamide](/img/structure/B2968394.png)
![4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene](/img/structure/B2968396.png)
![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968398.png)
![Methyl 3-[[10-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)amino]-10-oxodecanoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2968400.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2968402.png)


![1-((1R,5S)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2968408.png)

![3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2968410.png)

